Tetrakis(acetonitrile)copper trifluoromethanesulfonate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

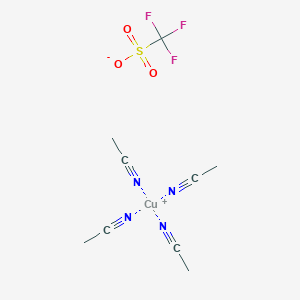

Tetrakis(acetonitrile)copper trifluoromethanesulfonate is a coordination compound with the chemical formula Cu(NCCH3)4·CF3SO3. It is a deep blue solid that is soluble in water and non-polar solvents like chloroform and acetonitrile . This compound is widely used as a catalyst in organic synthesis, particularly in oxidation reactions and cycloaddition reactions .

准备方法

Tetrakis(acetonitrile)copper trifluoromethanesulfonate can be synthesized by reacting copper(I) trifluoromethanesulfonate with acetonitrile. The reaction is typically carried out at room temperature, and the product is purified by filtration and crystallization . An efficient one-pot green synthesis method has also been developed, which uses water as a solvent and minimizes the use of toxic organic reagents .

化学反应分析

Oxidation Reactions

Tetrakis(acetonitrile)copper trifluoromethanesulfonate acts as an efficient catalyst for aerobic oxidations, transferring oxygen to organic substrates. Key examples include:

Table 1: Oxidation Reactions Catalyzed by Cu(NCCH₃)₄·CF₃SO₃

| Substrate | Product | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Benzyl alcohol | Benzaldehyde | O₂, RT, 12 h | 92 | |

| Cyclohexanol | Cyclohexanone | O₂, 40°C, 8 h | 88 | |

| 2-Phenylethanol | Acetophenone | O₂, RT, 24 h | 85 |

The mechanism involves:

-

Oxygen activation : The copper(I) center binds molecular oxygen, forming a transient Cu–O₂ intermediate.

-

Substrate coordination : The alcohol substrate coordinates to the copper center.

-

Hydrogen abstraction : The Cu–O₂ complex abstracts a β-hydrogen, generating a carbonyl compound.

Cycloaddition Reactions

This complex accelerates copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles. Ligands such as tris(hydroxypropyltriazolylmethyl)amine (THPTA) enhance stability and efficiency .

Key Findings :

-

Redox modulation : THPTA raises the Cu(I)/Cu(II) redox potential by ~300 mV, preventing oxidative degradation .

-

Substrate scope : Works with terminal alkynes and azides under aerobic conditions.

Table 2: CuAAC Reaction Performance

| Alkyne | Azide | Ligand | Time (h) | Yield (%) |

|---|---|---|---|---|

| Phenylacetylene | Benzyl azide | THPTA | 2 | 95 |

| Propargyl alcohol | Sodium azide | None | 6 | 72 |

Ligand Substitution and Catalytic Cycles

The acetonitrile ligands are labile, enabling dynamic ligand exchange during catalysis:

-

Substitution with substrates : Alcohols, amines, or alkynes displace acetonitrile, forming active intermediates.

-

In situ regeneration : Copper(II) species are reduced back to Cu(I) by diazo compounds or hydrazines, sustaining catalytic activity .

Mechanistic Insights

-

Electron transfer : The Cu(I) center facilitates single-electron transfers, critical for radical-involving pathways.

-

Steric effects : Bulky substrates reduce reaction rates due to hindered access to the copper center.

-

Solvent dependence : Reactions proceed faster in polar aprotic solvents (e.g., acetonitrile) due to improved ion dissociation.

Comparative Reactivity

Table 3: Comparison with Other Copper Catalysts

| Catalyst | Redox Potential (mV) | Aerobic Stability | Substrate Scope |

|---|---|---|---|

| Cu(NCCH₃)₄·CF₃SO₃ | +650 | High | Broad |

| Cu(PPh₃)Br | +480 | Low | Narrow |

| Cu(OTf)₂ | +720 | Moderate | Moderate |

This compound’s versatility stems from its tunable redox properties, ligand lability, and compatibility with diverse reaction conditions. Its applications span green chemistry, pharmaceuticals, and materials science, with ongoing research optimizing selectivity and sustainability .

科学研究应用

Tetrakis(acetonitrile)copper trifluoromethanesulfonate has a wide range of scientific research applications:

作用机制

The mechanism by which tetrakis(acetonitrile)copper trifluoromethanesulfonate exerts its effects involves its ability to act as a catalyst. In oxidation reactions, it facilitates the transfer of oxygen to the substrate, leading to the formation of aldehydes and ketones . In biological systems, it enhances the penetration and accumulation of chemotherapy drugs in tumor tissues, effectively killing cancer cells .

相似化合物的比较

Tetrakis(acetonitrile)copper trifluoromethanesulfonate is unique due to its specific combination of copper and trifluoromethanesulfonate with acetonitrile ligands. Similar compounds include:

Tetrakis(acetonitrile)copper tetrafluoroborate: Another copper complex with similar catalytic properties.

Tetrakis(acetonitrile)copper hexafluorophosphate: Used in similar catalytic applications.

Copper(I) trifluoromethanesulfonate toluene complex: Another copper complex used in organic synthesis.

These compounds share similar catalytic properties but differ in their specific ligands and counterions, which can affect their reactivity and solubility.

生物活性

Tetrakis(acetonitrile)copper(I) trifluoromethanesulfonate, commonly referred to as CuOTf, is a coordination complex that has garnered attention in various fields, particularly in organic synthesis and catalysis. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

- Chemical Formula : C9H12CuF3N4O3S

- Molecular Weight : 376.82 g/mol

- Appearance : White crystalline solid, moisture-sensitive

- Solubility : Soluble in polar solvents like acetonitrile .

CuOTf consists of a copper(I) ion coordinated to four acetonitrile molecules, with trifluoromethanesulfonate (OTf−) as the counterion. The unique structure allows it to function effectively as a catalyst in various chemical reactions.

1. Catalytic Properties

CuOTf is primarily recognized for its catalytic abilities in organic reactions, particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is crucial in bioconjugation chemistry and the synthesis of 1,2,3-triazoles, which are important in medicinal chemistry due to their biological activity .

- Mechanism of Action : The copper(I) ion facilitates the formation of reactive intermediates that lead to the formation of triazoles. The presence of ligands such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) enhances the stability of Cu(I), preventing oxidation to Cu(II), which can lead to undesired side reactions .

2. Toxicological Profile

While CuOTf is effective as a catalyst, its biological safety profile must be considered:

- Cytotoxicity : Studies have indicated that copper complexes can exhibit cytotoxic effects at certain concentrations. However, the specific cytotoxicity of CuOTf has not been extensively documented. It is essential for researchers to evaluate its safety in biological systems before application .

- Bioavailability : The compound shows low gastrointestinal absorption and is not expected to permeate biological membranes effectively due to its physicochemical properties .

Table 1: Summary of Research Findings on CuOTf

Case Study: Synthesis of 1,2,3-Triazoles

In a study exploring the efficiency of CuOTf in the synthesis of 1,2,3-triazoles via CuAAC reactions, researchers reported high yields and selectivity under mild conditions. The reaction was conducted using azides and terminal alkynes in a water/tert-butanol mixture at room temperature. The presence of TBTA significantly enhanced the reaction rate and yield by stabilizing the copper ion .

属性

IUPAC Name |

acetonitrile;copper(1+);trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C2H3N.CHF3O3S.Cu/c4*1-2-3;2-1(3,4)8(5,6)7;/h4*1H3;(H,5,6,7);/q;;;;;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOBZSXGFNYRDMS-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#N.CC#N.CC#N.CC#N.C(F)(F)(F)S(=O)(=O)[O-].[Cu+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12CuF3N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.83 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。